molecular formula C₁₁H₁₃F₂N₃O₅ B1159689 5-O-Acetyl Gemcitabine

5-O-Acetyl Gemcitabine

Cat. No.: B1159689
M. Wt: 305.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Acetyl Gemcitabine is a chemically modified derivative of the established nucleoside metabolic inhibitor and anticancer agent, Gemcitabine . As a prodrug, it is designed for research applications to investigate and potentially improve upon the cellular uptake and metabolic activation of gemcitabine, which is a cornerstone chemotherapy for pancreatic, non-small cell lung, breast, and ovarian cancers . In research settings, this compound serves as a critical tool for studying nucleoside analog metabolism, mechanisms of chemoresistance, and for the development of novel therapeutic strategies. The mechanism of action for the active form, gemcitabine, is well-established. After cellular uptake and conversion to its active metabolites, gemcitabine triphosphate (dFdCTP) incorporates into DNA, leading to masked chain termination and inhibition of DNA synthesis, ultimately resulting in apoptosis of rapidly dividing cells . Additionally, its diphosphate metabolite (dFdCDP) potently inhibits ribonucleotide reductase (RNR), depleting the deoxyribonucleotide pools necessary for DNA replication and thereby creating a self-potentiating effect that enhances its own incorporation into DNA . Research into gemcitabine's effects has shown that it can activate pro-survival pathways like NFκB, and combining it with agents that inhibit this pathway, such as N-acetyl-l-cysteine (NAC), can significantly enhance tumor cell apoptosis in preclinical models . This highlights the research value of exploring combination therapies and prodrug formulations like 5-O-Acetyl Gemcitabine to overcome inherent resistance mechanisms. This product is provided for research use only in laboratory studies. It is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₁H₁₃F₂N₃O₅

Molecular Weight

305.23

Synonyms

((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin 1(2H)-yl)-4,4-difluoro-3-hydroxy-_x000B_tetrahydrofuran-2-yl)methyl Acetate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 5 O Acetyl Gemcitabine

Chemical Synthesis Pathways for 5-O-Acetyl Gemcitabine (B846)

The creation of 5-O-Acetyl Gemcitabine from its parent compound, gemcitabine, involves targeted chemical reactions. Gemcitabine possesses multiple reactive sites, including two hydroxyl groups (at the 3' and 5' positions) and an amino group (N4), necessitating strategic synthesis to achieve selective acetylation at the desired 5'-position. nih.gov

Esterification Strategies at the 5'-Hydroxyl Position

Esterification is the fundamental reaction for synthesizing 5-O-Acetyl Gemcitabine. The primary hydroxyl group at the 5'-position is generally more reactive than the secondary 3'-hydroxyl group, allowing for a degree of selective reaction. However, to ensure specificity and prevent side reactions, a common strategy involves the use of protecting groups.

A general synthetic approach involves:

Protection of Reactive Groups: The 3'-hydroxyl and N4-amino groups of gemcitabine are often protected to prevent them from reacting during esterification. A single reagent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), can be used under varying conditions to selectively create monoprotected or diprotected gemcitabine derivatives. nih.govacs.org For instance, treating gemcitabine with Boc₂O can yield 3',5'-O-bis(tert-butoxycarbonyl)gemcitabine. acs.org

Acetylation: With other sites blocked, the free 5'-hydroxyl group can be acetylated. A study describes reacting a gemcitabine derivative with a large excess of acetic anhydride (B1165640), which serves as both the acetylating agent and the solvent. The reaction is stirred for several hours, and upon completion, the excess acetic anhydride and the acetic acid byproduct are removed under a high vacuum. nih.gov

Deprotection: Following successful acetylation at the 5'-position, the protecting groups on the 3'-hydroxyl and/or N4-amino groups are removed to yield the final product, 5-O-Acetyl Gemcitabine.

An alternative to a full protection-deprotection sequence is direct, selective acylation. Due to the higher reactivity of the primary 5'-hydroxyl group, carefully controlled reaction conditions (e.g., temperature, stoichiometry of reagents) can favor the formation of the 5'-O-acetylated product.

Optimization of Reaction Conditions and Yields

The efficiency of synthesis is determined by the reaction conditions, which are optimized to maximize the yield of the desired product while minimizing byproducts. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. While specific optimization data for 5-O-Acetyl Gemcitabine is not extensively published, principles can be drawn from similar gemcitabine derivatization reactions. For example, in the synthesis of related gemcitabine intermediates, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used, with catalysts such as pyridine (B92270) promoting the reaction. google.comgoogle.com Temperatures can range from room temperature to reflux, depending on the specific reagents. google.comgoogle.com

The table below illustrates hypothetical optimization parameters for a generic esterification reaction on a gemcitabine intermediate, based on common organic synthesis practices.

EntryAcetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDichloromethane25475
2Acetyl ChlorideTriethylamineTetrahydrofuran0 to 25380
3Acetic AnhydrideDMAPAcetonitrile (B52724)40285
4Acetic AnhydrideNoneAcetic Anhydride60370

This table is illustrative and based on general chemical principles, not on specific published data for 5-O-Acetyl Gemcitabine.

Spectroscopic and Chromatographic Methods for Compound Verification

To confirm the successful synthesis and purity of 5-O-Acetyl Gemcitabine, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. sharif.edu In the ¹H NMR spectrum of 5-O-Acetyl Gemcitabine, the appearance of a new singlet peak around 2.1 ppm would be characteristic of the methyl protons of the acetyl group. Concurrently, the signals corresponding to the protons on the 5'-carbon of the sugar ring would show a downfield shift compared to the parent gemcitabine, indicating that the esterification has occurred at that position. sharif.eduresearchgate.net

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound. For 5-O-Acetyl Gemcitabine (C₁₁H₁₃F₂N₃O₅), the expected molecular weight is 305.23 g/mol . nih.gov Techniques like Electrospray Ionization (ESI-MS) would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 306.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the final compound and for separating it from any remaining starting materials or byproducts. nih.gov A typical setup would use a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution. nih.govajgreenchem.com The compound is detected using a UV detector, often set at a wavelength around 270-275 nm. nih.gov The retention time of 5-O-Acetyl Gemcitabine would be different from that of gemcitabine, typically longer due to its increased lipophilicity.

The following table summarizes the analytical methods used for verification.

TechniquePurposeTypical Parameters/Observations
¹H NMR Structural ConfirmationAppearance of acetyl methyl protons (~2.1 ppm); downfield shift of 5'-H signals. sharif.eduresearchgate.net
¹³C NMR Structural ConfirmationAppearance of acetyl carbonyl (~170 ppm) and methyl (~21 ppm) carbon signals. sharif.edu
MS Molecular Weight VerificationDetection of [M+H]⁺ ion at m/z ≈ 306.
HPLC Purity AssessmentC18 column, mobile phase of Acetonitrile/Water or Buffer, UV detection at ~275 nm. nih.govajgreenchem.com

Derivatization Strategies for Further Modifications of 5-O-Acetyl Gemcitabine

While 5-O-Acetyl Gemcitabine is a distinct compound, the 5'-hydroxyl position of gemcitabine is a common site for more complex derivatizations aimed at creating prodrugs with improved properties. The principles of conjugating larger molecules to this site are extensions of the esterification chemistry used to produce the acetyl derivative.

Conjugation Chemistry for Enhanced Delivery or Targeting

The 5'-hydroxyl group of gemcitabine can be esterified with various molecules, such as amino acids, peptides, or targeting ligands, to enhance delivery to tumor cells or improve pharmacokinetic properties. nih.gov

A prominent strategy involves creating a 5'-ester prodrug. For example, gemcitabine can be conjugated with a linker molecule like succinic acid to form 5'-O-gemcitabine hemisuccinate. nih.gov This introduces a carboxylic acid group, which can then be coupled to the amino group of a peptide or another targeting moiety using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). nih.govacs.org This creates a larger conjugate designed to be stable in circulation and release the active drug at the target site. nih.gov This approach demonstrates how the initial esterification at the 5'-position is a gateway to more complex and targeted drug delivery systems.

Enzymatic and Metabolic Activation of 5 O Acetyl Gemcitabine

Biochemical Pathways of Prodrug Hydrolysis and Gemcitabine (B846) Release

The initial step in the activation of 5-O-Acetyl Gemcitabine is the hydrolysis of the acetyl group, which releases the parent drug, gemcitabine.

Role of Esterases in 5-O-Acetyl Group Cleavage

The cleavage of the 5-O-acetyl group from 5-O-Acetyl Gemcitabine is primarily mediated by intracellular esterases. Esterases are enzymes that catalyze the hydrolysis of ester bonds. tandfonline.com In the context of prodrugs, these enzymes are crucial for converting an inactive, often more lipophilic, compound into its active, more polar form. tandfonline.com

Carboxylesterases (CEs) are a major class of esterases involved in drug metabolism. uc.pt Specifically, human carboxylesterase 2 (hCE2), which is found in the endoplasmic reticulum of many tissues and is often overexpressed in tumor cells, is known to hydrolyze gemcitabine prodrugs. uc.pt The hydrolysis of the ester bond in 5-O-Acetyl Gemcitabine by these enzymes results in the formation of gemcitabine and acetic acid. This enzymatic action is a key determinant of the rate and extent of gemcitabine release within the target cells. The substrate specificity of esterases can vary, with some enzymes preferentially hydrolyzing esters with specific chemical structures. cazypedia.org

Identification and Characterization of Metabolites in Preclinical Systems

Preclinical studies are essential for identifying and characterizing the metabolites of a new chemical entity. In the case of gemcitabine prodrugs, these studies typically involve in vitro experiments using cell lines and in vivo studies in animal models. doaj.orgnih.gov Following the administration of a gemcitabine prodrug, the primary metabolites expected are the active drug, gemcitabine, and its subsequent metabolic products.

The main inactive metabolite of gemcitabine is 2',2'-difluorodeoxyuridine (dFdU), which is formed by the action of cytidine (B196190) deaminase. nih.govpharmgkb.org Therefore, in preclinical systems, the metabolic profile of 5-O-Acetyl Gemcitabine would likely show the presence of the parent prodrug, released gemcitabine, and dFdU. doaj.orgnih.gov The relative concentrations of these metabolites provide insights into the rate of prodrug hydrolysis and the subsequent metabolism of the released gemcitabine. For instance, a lower ratio of dFdU to gemcitabine after administration of a prodrug compared to gemcitabine itself can indicate a more sustained release of the active drug. nih.gov

Table 1: Key Metabolites in the Activation Pathway of 5-O-Acetyl Gemcitabine

Compound NameRole in Pathway
5-O-Acetyl GemcitabineProdrug
GemcitabineActive Drug
2',2'-difluorodeoxyuridine (dFdU)Inactive Metabolite

Intracellular Biotransformation of Released Gemcitabine

Once gemcitabine is released from its acetylated prodrug form within the cell, it must undergo further metabolic activation to exert its cytotoxic effects. This process involves a series of phosphorylation steps.

Phosphorylation by Deoxycytidine Kinase (dCK) and Subsequent Kinases

The intracellular activation of gemcitabine is initiated by its phosphorylation to gemcitabine monophosphate (dFdCMP). pharmgkb.orgnih.gov This initial phosphorylation is the rate-limiting step in the activation cascade and is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govaacrjournals.org

Following the formation of dFdCMP, it is further phosphorylated to gemcitabine diphosphate (B83284) (dFdCDP) by the enzyme cytidylate kinase (CMPK). nih.gov The final phosphorylation step, which converts dFdCDP to the active gemcitabine triphosphate (dFdCTP), is carried out by nucleoside diphosphate kinases (NDPKs). pharmgkb.org The cytotoxic effects of gemcitabine are primarily mediated by its di- and triphosphate metabolites. nih.gov

Table 2: Kinases Involved in Gemcitabine Phosphorylation

EnzymeAbbreviationPhosphorylation Step
Deoxycytidine KinasedCKGemcitabine → dFdCMP
Cytidylate KinaseCMPKdFdCMP → dFdCDP
Nucleoside Diphosphate KinaseNDPKdFdCDP → dFdCTP

Competition with Endogenous Nucleotides in Nucleotide Pool Regulation

The active metabolites of gemcitabine exert their effects by competing with endogenous nucleotides for incorporation into newly synthesized DNA. Specifically, gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand. drugbank.comresearchgate.net

Furthermore, gemcitabine diphosphate (dFdCDP) has an additional mechanism of action. It inhibits the enzyme ribonucleotide reductase, which is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. drugbank.comnih.gov This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, including dCTP. The reduction in dCTP levels has a self-potentiating effect, as it reduces the competition for dFdCTP to be incorporated into DNA, thereby enhancing the cytotoxic efficacy of gemcitabine. drugbank.comnih.gov This complex interplay with the endogenous nucleotide pool is a hallmark of gemcitabine's mechanism of action.

Preclinical Pharmacological Evaluation of 5 O Acetyl Gemcitabine

In Vitro Cytotoxicity and Antitumor Activity Assessments

The cytotoxic effects of gemcitabine (B846) and its derivatives have been evaluated across a range of cancer cell lines, demonstrating varying degrees of efficacy. In pancreatic cancer, a field of significant research, cell lines such as PANC-1, MiaPaCa-2, BxPC-3, and AsPC-1 have been utilized to assess the in vitro potency of these compounds. oatext.comresearchgate.netnih.gov For instance, studies have shown that the sensitivity of pancreatic cancer cells to gemcitabine can differ, with some cell lines exhibiting inherent resistance. oatext.complos.org The combination of gemcitabine with other agents has been explored to enhance its cytotoxic effects in resistant cells. researchgate.net

Beyond pancreatic cancer, the antitumor activity of gemcitabine has been investigated in non-small cell lung cancer (NSCLC) cell lines, including A549 and H520. dovepress.com Research in this area has focused on the synergistic effects of gemcitabine when combined with other chemotherapeutic agents. dovepress.com Furthermore, gemcitabine's efficacy has been assessed in high-grade meningioma cells, where it has shown promise in inhibiting cell growth. oncotarget.com In the context of hematological malignancies, the P388 murine leukemia cell line has been used as a model to evaluate the in vivo therapeutic efficacy of gemcitabine derivatives. researchgate.net The diverse range of cell lines employed in these studies highlights the broad-spectrum potential of gemcitabine-related compounds and the continuous effort to understand and overcome mechanisms of resistance.

Interactive Data Table: Cancer Cell Lines Used in Gemcitabine Research

Cell Line Cancer Type Key Findings
PANC-1 Pancreatic Cancer Used to evaluate cytotoxicity of gemcitabine formulations. oatext.comnih.gov
MiaPaCa-2 Pancreatic Cancer Model for studying tumor growth inhibition and apoptosis. oatext.comnih.govplos.orgnih.govnih.gov
BxPC-3 Pancreatic Cancer Investigated for sensitivity to gemcitabine and its derivatives. oatext.comnih.govresearchgate.net
AsPC-1 Pancreatic Cancer Studied for enhancement of gemcitabine's cytotoxicity by polyphenols. researchgate.net
A549 Non-Small Cell Lung Cancer Used to assess synergistic effects of gemcitabine with other drugs. dovepress.com
H520 Non-Small Cell Lung Cancer Evaluated for dose-dependent growth inhibition by gemcitabine. dovepress.com
HKBMM High-Grade Meningioma Showed effective growth inhibition by gemcitabine. oncotarget.com
P388 Murine Leukemia Utilized in xenograft models to test therapeutic efficacy. researchgate.net
SNU-1196/GR Cholangiocarcinoma Used to study synergistic cytotoxicity with other agents. researchgate.net

The in vitro activity of gemcitabine and its analogs is characterized by concentration-dependent inhibition of cancer cell growth and the induction of apoptosis. Studies have consistently demonstrated that as the concentration of gemcitabine increases, the viability of cancer cells decreases. researchgate.net This dose-dependent effect has been quantified in various cancer cell lines. For example, in non-small cell lung cancer cell lines A549 and H520, the half-maximal inhibitory concentration (IC50) values for gemcitabine were determined to be 6.6 nM and 46.1 nM, respectively. dovepress.com Similarly, in cholangiocarcinoma cells, the IC50 of gemcitabine was found to decrease significantly when combined with other agents, indicating a synergistic effect. researchgate.net

The mechanism underlying this growth inhibition is, in large part, the induction of apoptosis, or programmed cell death. nih.gov Gemcitabine treatment has been shown to lead to an increase in apoptotic cells in a dose-dependent manner. oncotarget.comamegroups.org This is often accompanied by the activation of key apoptotic proteins, such as cleaved Caspase-3 and PARP. researchgate.netnih.gov For instance, in high-grade meningioma cells, gemcitabine treatment led to an increase in apoptotic cells positive for cleaved PARP. oncotarget.com Furthermore, the combination of gemcitabine with other compounds has been shown to enhance apoptosis. nih.govamegroups.org In pancreatic cancer cells, combining gemcitabine with N-acetyl-l-cysteine or Huaier extract resulted in a marked increase in apoptosis compared to gemcitabine alone. nih.govamegroups.org These findings underscore the critical role of apoptosis in the anticancer activity of gemcitabine and highlight the potential of combination therapies to augment this effect.

Interactive Data Table: Concentration-Dependent Effects of Gemcitabine

Cell Line IC50 of Gemcitabine Apoptotic Markers Key Findings
A549 (NSCLC) 6.6 nM dovepress.com Cleaved Caspase-3, Cleaved PARP Synergistic cytotoxicity observed with combination treatments. dovepress.com
H520 (NSCLC) 46.1 nM dovepress.com Not Specified Dose-dependent inhibition of cell growth. dovepress.com
SNU-1196/GR (Cholangiocarcinoma) 2.291 µM (decreased with combination) researchgate.net Cleaved Caspase-3, Cleaved PARP researchgate.net Synergism and favorable dose reduction with CG200745. researchgate.net
High-Grade Meningioma Cells Not Specified Cleaved PARP oncotarget.com Gemcitabine induced apoptotic cell death. oncotarget.com
MIA PaCa-2 (Pancreatic) Not Specified TUNEL positive cells, XIAP expression nih.gov Combination with NAC markedly enhanced apoptosis. nih.gov
PaTu8988 (Pancreatic) Not Specified Annexin V amegroups.org Combination with Huaier significantly induced apoptosis. amegroups.org

The efficacy of gemcitabine is critically dependent on its transport into cancer cells, a process mediated by specific nucleoside transporters. The hydrophilic nature of gemcitabine necessitates these transporters to cross the cell membrane. nih.gov The primary transporter responsible for gemcitabine uptake in cancer cells is the human equilibrative nucleoside transporter 1 (hENT1). oaepublish.commdpi.com The expression levels of hENT1 have been shown to be a critical determinant of gemcitabine sensitivity, with reduced expression leading to resistance. oaepublish.commdpi.com Other transporters, such as hENT2 and human concentrative nucleoside transporters (hCNTs), also play a role in gemcitabine uptake, although hENT1 is considered the major contributor in cancer cells. oaepublish.com

The modulation of these uptake mechanisms is an area of active investigation to overcome gemcitabine resistance. For lipophilic prodrugs of gemcitabine, the intracellular transport mechanism may differ. mdpi.com For example, the uptake of a stearoyl-gemcitabine derivative (C18GEM) in pancreatic cancer stem cells was found to be dependent on clathrin-mediated endocytosis and the fatty acid translocase CD36, in addition to nucleoside transporters in the parental cell line. mdpi.com Furthermore, external factors can influence gemcitabine uptake. For instance, cancer-associated fibroblasts and tumor-associated macrophages can release deoxycytidine, which competes with gemcitabine for uptake through the same transporters, thereby reducing its intracellular concentration and efficacy. nih.gov Understanding and manipulating these cellular uptake pathways is a key strategy for enhancing the therapeutic potential of gemcitabine and its derivatives.

In Vivo Antitumor Efficacy in Animal Models

The in vivo antitumor efficacy of gemcitabine and its derivatives has been demonstrated in various preclinical animal models, including xenograft and syngeneic tumor models. In pancreatic cancer research, xenograft models using human pancreatic cancer cell lines such as MiaPaCa-2 and BxPC-3 implanted into immunodeficient mice are commonly employed. plos.orgresearchgate.netnih.govnih.gov Studies have shown that while gemcitabine alone may have limited effects on tumor growth in some models, its combination with other agents can lead to significant tumor suppression. nih.govnih.gov For example, the combination of gemcitabine with N-acetyl-l-cysteine or phosphatidylserine-targeted nanovesicles resulted in enhanced antitumor effects in MiaPaCa-2 xenografts. nih.govnih.gov

Syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice, have also been utilized to evaluate the therapeutic effects of gemcitabine. In a pancreatic cancer allograft model, combination therapy with gemcitabine showed a significant survival benefit. nih.gov Beyond pancreatic cancer, gemcitabine has demonstrated efficacy in other tumor models. In high-grade meningioma xenografts, systemic gemcitabine chemotherapy effectively suppressed tumor initiation and growth. oncotarget.com Similarly, in atypical teratoid/rhabdoid tumor (ATRT) xenograft models, gemcitabine treatment significantly prolonged survival. doi.org Furthermore, in a lung metastasis model using PaTu8988 pancreatic cancer cells, the combination of gemcitabine with Huaier enhanced the inhibition of tumor growth and metastasis. amegroups.org These in vivo studies provide crucial evidence of the therapeutic potential of gemcitabine-based treatments in a variety of cancer types.

The administration of 5-O-Acetyl Gemcitabine and related gemcitabine formulations has shown a notable impact on tumor growth and, in some cases, has led to tumor regression in preclinical animal models. In xenograft models of high-grade meningioma, gemcitabine treatment resulted in significantly smaller tumors compared to control groups. oncotarget.com This inhibition of tumor growth was attributed to both cytostatic (S-phase arrest) and cytotoxic (apoptosis) mechanisms. oncotarget.com

In pancreatic cancer models, the effects of gemcitabine on tumor growth can be more varied. While some studies have reported that gemcitabine monotherapy may only delay tumor progression without causing regression, plos.org combination therapies have demonstrated more pronounced effects. For instance, the combination of gemcitabine and N-acetyl-l-cysteine markedly decreased tumor growth in MIA PaCa-2 xenografts. nih.gov Similarly, combination treatment with phosphatidylserine-targeted nanovesicles completely inhibited tumor growth in established pancreatic cancer xenografts. nih.gov

Furthermore, in vivo studies have provided insights into the molecular mechanisms underlying these effects. Gemcitabine treatment in animal models has been shown to induce apoptosis, as evidenced by increased levels of apoptotic markers in tumor tissues. oncotarget.comnih.gov In some instances, gemcitabine has been observed to induce a potent p53-dependent apoptosis, which is crucial for its tumor regression capabilities. nih.gov The ability of gemcitabine to not only inhibit tumor proliferation but also to actively induce cell death and tumor regression underscores its potential as a potent anticancer agent, particularly when used in effective combination strategies.

Evaluation of Preclinical Therapeutic Index

The preclinical evaluation of a drug's therapeutic index—a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity—is a critical step in determining its potential clinical utility. For 5-O-Acetyl Gemcitabine, a prodrug of the widely used chemotherapeutic agent gemcitabine, preclinical studies have focused on whether this modification can widen the therapeutic window compared to the parent compound. This involves assessing if the acetylated form can achieve similar or enhanced anti-tumor efficacy at a dose that results in lower systemic toxicity.

Research into an acetylated gemcitabine prodrug, referred to as A-Gem, has provided insights into its therapeutic index in vivo. mdpi.com In a key preclinical study using a non-small-cell lung cancer (H460) tumor xenograft model, the efficacy and a major dose-limiting toxicity of gemcitabine, myelosuppression, were compared between the A-Gem and the parent drug, gemcitabine (GCB). mdpi.com

The study was designed to assess anti-tumor activity where mice received four doses of the respective compounds on days 14, 17, 20, and 23. mdpi.com Notably, the A-Gem group was administered a dose twice as high (100 mg/kg) as the gemcitabine group (50 mg/kg). Despite this dose difference, the resulting average tumor suppression was found to be statistically analogous between the two cohorts, indicating that the prodrug had comparable efficacy to gemcitabine in this model. mdpi.com

Crucially, the evaluation of toxicity yielded significant findings. Myelosuppression, a common and severe side effect associated with gemcitabine therapy, was observed to be lower in the cohort treated with the acetylated prodrug compared to the gemcitabine cohort. mdpi.com The ability of 5-O-Acetyl Gemcitabine to produce equivalent tumor suppression to gemcitabine but with a reduction in a key dose-limiting toxicity suggests an improved preclinical therapeutic index. This indicates a potentially wider margin of safety for the acetylated prodrug compared to the parent compound. mdpi.com

The table below summarizes the comparative findings from the preclinical evaluation.

CompoundDose AdministeredEfficacy (Tumor Suppression)Toxicity (Myelosuppression)
5-O-Acetyl Gemcitabine (A-Gem) 100 mg/kgStatistically analogous to GCBLower than GCB
Gemcitabine (GCB) 50 mg/kgStatistically analogous to A-GemHigher than A-Gem

Molecular and Cellular Mechanisms of Action of 5 O Acetyl Gemcitabine

Interference with DNA Synthesis and Replication

Gemcitabine (B846), as a deoxycytidine analog, must be activated intracellularly to exert its cytotoxic effects. nih.gov This activation involves a series of phosphorylations. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Gemcitabine to Gemcitabine monophosphate (dFdCMP). clinpgx.orgpatsnap.com Subsequently, other kinases convert dFdCMP to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. patsnap.compatsnap.com

The primary mechanism of Gemcitabine's cytotoxicity is the incorporation of its active triphosphate metabolite, dFdCTP, into the growing DNA strand during replication. researchgate.netnih.gov This event leads to the inhibition of further DNA synthesis. nih.gov A unique feature of this process is "masked chain termination." nih.govresearchgate.netnih.gov After dFdCTP is incorporated, one additional deoxynucleotide is added to the DNA strand. nih.govnih.gov This effectively "masks" the Gemcitabine analog, preventing its removal by proofreading exonucleases. nih.govresearchgate.net The DNA polymerases are then unable to proceed, leading to a halt in DNA elongation and ultimately triggering cell death. nih.govresearchgate.netnih.gov This irreparable error in the DNA leads to the inhibition of DNA synthesis and apoptosis. clinpgx.org

The triphosphate form of Gemcitabine, dFdCTP, acts as a competitive inhibitor of DNA polymerases. youtube.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the newly synthesizing DNA strand. patsnap.comdrugbank.com This competition is a key aspect of its ability to disrupt DNA replication. Studies have shown that dFdCTP is a substrate for several DNA polymerases involved in chromosomal replication and repair. frontiersin.org Pre-steady-state kinetic studies have demonstrated that while dFdCTP is incorporated with a lower efficiency than the natural dCTP by human mitochondrial DNA polymerase, its presence significantly slows down subsequent nucleotide incorporation. nih.govresearchgate.net

Regulation of Deoxyribonucleotide Pools

In addition to directly interfering with DNA elongation, Gemcitabine's metabolites also disrupt the cellular supply of deoxyribonucleotides, the essential building blocks for DNA synthesis.

The diphosphate metabolite of Gemcitabine, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RR). patsnap.comnih.govacs.org RR is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the de novo synthesis of deoxyribonucleotides. aacrjournals.orgnih.gov By inhibiting RR, dFdCDP depletes the intracellular pools of deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis and repair. patsnap.comaacrjournals.org This inhibition is considered a form of self-potentiation, as it enhances the cytotoxic effects of Gemcitabine. researchgate.net The inactivation of RR by dFdCDP is a complex process that can occur through different mechanisms depending on the presence of reductants. nih.govresearchgate.net

The inhibition of ribonucleotide reductase by dFdCDP leads to a significant reduction in the cellular levels of deoxycytidine triphosphate (dCTP). nih.govdrugbank.com This decrease in the competing natural nucleotide enhances the ability of dFdCTP to be incorporated into the DNA strand. nih.govacs.org This self-potentiating mechanism, where the drug's metabolite creates a more favorable environment for its own cytotoxic action, is a key feature of Gemcitabine's pharmacology. researchgate.netnih.gov

Cell Cycle Perturbation and Apoptosis Induction

The disruption of DNA synthesis and the integrity of the genetic material by 5-O-Acetyl Gemcitabine's active metabolites ultimately leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.

Gemcitabine has been shown to block the progression of cells through the G1/S-phase boundary of the cell cycle. drugbank.com More specifically, it can induce a time- and concentration-dependent arrest in the S phase, which is the phase of active DNA synthesis. nih.govnih.govresearchgate.net This arrest is a direct consequence of the inhibition of DNA replication.

The irreparable DNA damage caused by the incorporation of Gemcitabine into DNA triggers apoptotic pathways. patsnap.comnih.gov Studies have demonstrated that Gemcitabine treatment leads to DNA fragmentation, a hallmark of apoptosis. nih.gov The induction of apoptosis by Gemcitabine is a critical component of its anticancer activity. nih.govfrontiersin.org The effectiveness of Gemcitabine in inducing apoptosis can be influenced by the expression levels of apoptosis-regulating proteins, such as those in the Bcl-2 family. nih.gov Furthermore, combining Gemcitabine with agents that modulate apoptotic pathways, such as N-acetyl-l-cysteine (NAC), has been shown to enhance its efficacy in inducing apoptosis in cancer cells. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., S-phase)

A primary mechanism of Gemcitabine's antitumor activity is its ability to interfere with the cell cycle, predominantly causing an arrest in the S-phase, the period of DNA synthesis. nih.govnih.gov Once inside the cell, Gemcitabine is phosphorylated into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. clinpgx.org These metabolites disrupt DNA replication through two main actions.

Firstly, dFdCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP), incorporating into the elongating DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, a process known as "masked chain termination." clinpgx.org Secondly, dFdCDP inhibits the enzyme ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA synthesis. clinpgx.org This depletion of the cellular deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA, a self-potentiating effect. clinpgx.org

This disruption of DNA synthesis triggers the S-phase checkpoint, a cellular surveillance mechanism that halts the cell cycle to allow for DNA repair. aacrjournals.orgaacrjournals.org Key proteins involved in this checkpoint, such as Chk1 and Chk2, are activated in response to Gemcitabine-induced DNA damage. aacrjournals.orgaacrjournals.org This activation leads to the inhibition of cyclin-dependent kinase 2 (Cdk2), a crucial enzyme for S-phase progression, ultimately causing cells to accumulate in the S-phase. aacrjournals.orgnih.gov Studies have shown that Gemcitabine induces a time- and concentration-dependent arrest of cells in the S-phase. nih.gov

Cell LineObservationKey Molecular EventsReference
PK-1 (Pancreatic Cancer)Time- and concentration-dependent cell cycle arrest at S-phase.Inhibition of transition from S to G2/M phase; decreased expression of Cyclin D1. nih.gov
ML-1 (Human Leukemia)Arrest in S-phase after 24h exposure to 7.5-10 nM gemcitabine.Phosphorylation (activation) of Chk1 and Chk2; increased inhibitory phosphorylation of Cdk2. aacrjournals.org
Various Cancer CellsStalling of replication forks and S-phase accumulation.Phosphorylation of H2AX and ATM, markers of DNA damage, predominantly in S-phase cells. elsevierpure.com

Activation of Apoptotic Pathways

When the DNA damage induced by Gemcitabine is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The stalled replication forks and irreparable DNA strand breaks trigger intracellular signaling cascades that converge on the activation of caspases, the primary executioners of apoptosis. nih.gov

Gemcitabine-induced apoptosis is often caspase-dependent and can be mediated by both the intrinsic (mitochondrial) and extrinsic pathways. nih.govresearchgate.net The intrinsic pathway is activated by cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria. This process is regulated by the Bcl-2 family of proteins. Gemcitabine has been shown to induce the expression of pro-apoptotic proteins like Bax and PUMA, while the levels of anti-apoptotic proteins such as Bcl-2 can determine a cell's sensitivity to the drug. nih.govnih.gov The expression of TP53INP1, a pro-apoptotic gene, has also been observed to be up-regulated following Gemcitabine treatment. nih.gov

In some cellular contexts, particularly in pancreatic cancer, Gemcitabine treatment has been associated with increased expression of c-Jun, a component of the AP-1 transcription factor, which can contribute to apoptotic cell death. nih.gov However, the induction of apoptosis can be complex, as some studies have noted that Gemcitabine alone may fail to induce significant apoptosis in certain tumor models, suggesting the concurrent activation of survival pathways. nih.gov

Cell TypeKey FindingsApoptotic MediatorsReference
Pancreatic Cancer CellsApoptosis is dependent on cellular Bcl-2 content; higher Bcl-2 correlates with resistance.Bcl-2 family proteins. nih.gov
Colon and Pancreatic Cancer CellsGemcitabine induces potent p53-dependent apoptosis.p53, PUMA, Bax. nih.gov
PANC-1 (Pancreatic Cancer)Gemcitabine up-regulates the pro-apoptotic gene TP53INP1.TP53INP1, GSK-3β. nih.gov
MIA PaCa-2 XenograftsCombination with N-acetyl-l-cysteine (NAC) markedly increased apoptosis, while gemcitabine alone did not.Inhibition of NF-κB by NAC potentiates apoptosis. nih.gov

Modulation of Key Signaling Pathways (e.g., NF-κB, Akt, p53)

The ultimate fate of a cancer cell treated with Gemcitabine—whether it undergoes apoptosis or survives—is determined by a complex interplay of signaling pathways that control cell survival, proliferation, and death. Gemcitabine has been shown to modulate several of these key pathways, including NF-κB, Akt, and p53.

NF-κB (Nuclear Factor kappa B): The NF-κB pathway is a critical regulator of inflammation and cell survival. Paradoxically, while Gemcitabine is intended to kill cancer cells, it can also induce the activation of the pro-survival NF-κB pathway in some cancer cells. aacrjournals.orgnih.govresearchgate.net This activation can counteract the drug's cytotoxic effects and contribute to chemoresistance. nih.gov Studies have shown that gemcitabine treatment can increase NF-κB activity, but this activity may decrease over time in sensitive cells as they undergo apoptosis, while remaining elevated in resistant cells. aacrjournals.org Consequently, inhibiting NF-κB signaling, for example with agents like 6-Shogaol or N-acetyl-l-cysteine, has been shown to sensitize pancreatic cancer cells to Gemcitabine, enhancing its apoptotic effects. nih.govnih.gov

Akt (Protein Kinase B): The PI3K/Akt pathway is another major signaling cascade that promotes cell survival and is often implicated in drug resistance. nih.govmdpi.comdovepress.com Activation of Akt can inhibit apoptosis by phosphorylating and inactivating various pro-apoptotic proteins. Research indicates that gemcitabine resistance in several cancer types, including breast and pancreatic cancer, is associated with the activation of the PI3K/Akt pathway. nih.govdovepress.com In non-small cell lung cancer, gemcitabine resistance was mediated by the activation of the PI3K/AKT/NF-kB pathway. nih.gov Therefore, inhibiting this pathway may reverse Gemcitabine resistance and enhance its therapeutic efficacy. nih.govresearchgate.net

p53: The p53 tumor suppressor protein is a central node in the cellular response to DNA damage. nih.gov Following Gemcitabine-induced DNA damage, p53 is activated and stabilized, allowing it to function as a transcription factor to drive the expression of genes involved in cell cycle arrest and apoptosis. nih.govresearchgate.net Gemcitabine-induced apoptosis can be p53-dependent, often requiring the transcriptional activation of pro-apoptotic targets like PUMA. nih.gov The relationship between p53 and NF-κB is often antagonistic; NF-κB activation can suppress p53 stabilization, thereby promoting cell survival. salk.eduresearchgate.net The status of p53 (wild-type vs. mutant) can also significantly influence the cellular response to Gemcitabine, with some mutant forms of p53 being associated with chemoresistance. nih.govresearchgate.net

Signaling PathwayEffect of GemcitabineCellular ConsequenceReference
NF-κBCan induce activation in both sensitive and resistant pancreatic cancer cells.Promotes cell survival and can lead to chemoresistance. Inhibition of NF-κB enhances gemcitabine's efficacy. aacrjournals.orgnih.gov
AktActivation is associated with gemcitabine resistance.Promotes cell survival and proliferation, counteracting the drug's cytotoxic effects. nih.govdovepress.comnih.gov
p53Induces DNA damage response, leading to p53 activation and stabilization.Mediates apoptosis through transcriptional activation of pro-apoptotic genes (e.g., PUMA). The response is dependent on p53 status (wild-type vs. mutant). nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of 5 O Acetyl Gemcitabine

Absorption, Distribution, and Elimination Characteristics in Animal Models

Preclinical studies in mice and dogs using a radiolabeled amide prodrug of gemcitabine (B846), which has similar goals of improving oral delivery, provide insights into the likely behavior of acetylated gemcitabine prodrugs. Following oral administration, the prodrug is designed to be absorbed largely intact across the intestinal epithelium, delivering the prodrug to systemic circulation. nih.gov This approach aims to bypass the extensive first-pass metabolism that gemcitabine undergoes when administered orally. nih.gov

Once in circulation, the prodrug is hydrolyzed to release gemcitabine. nih.gov The elimination of the prodrug and its metabolites occurs through both renal and biliary excretion. nih.gov In studies with a similar oral gemcitabine prodrug, the primary route of excretion of total radioactivity was fecal in both mice (53.0%) and dogs (75.3%), with the remainder excreted in the urine (42.7% and 22.2%, respectively). nih.gov

Systemic Exposure and Bioavailability in Preclinical Species

The primary goal of a gemcitabine prodrug like 5-O-Acetyl Gemcitabine is to improve systemic exposure to the active drug, gemcitabine, compared to oral administration of gemcitabine itself. mdpi.com An amide prodrug of gemcitabine, for instance, was shown to be more stable against enzymatic and chemical hydrolysis, which blocks the site of deamination and reduces first-pass metabolism. mdpi.com This stability leads to prolonged systemic exposure to gemcitabine. mdpi.com

In mice, rats, and dogs, an oral amide prodrug was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of about 0.5 hours in all three species. mdpi.com The subsequent slow hydrolysis of the prodrug resulted in sustained release of gemcitabine. nih.gov Gemcitabine exposure was quantifiable for up to 12 hours in mice and 24 hours in rats and dogs, a significant difference from the exposure profiles seen after intravenous administration of gemcitabine. mdpi.com

Table 1: Comparative Systemic Exposure of a Gemcitabine Prodrug in Preclinical Species This table is generated based on data for a similar amide prodrug of gemcitabine and is illustrative of the expected performance of an acetylated prodrug.

SpeciesTmax of Prodrug (hours)Duration of Quantifiable Gemcitabine Exposure (hours)
Mouse~0.5Up to 12
Rat~0.5Up to 24
Dog~0.5Up to 24

Tissue Distribution and Accumulation in Target Tissues vs. Non-Target Tissues

Following its release from the prodrug, gemcitabine distributes into various tissues. Studies on gemcitabine itself show it is widely distributed. bccancer.bc.ca In an orthotopic mouse model of pancreatic cancer, gemcitabine was found in all major tissues analyzed. srce.hr The highest concentrations were observed in the spleen and skin, which were about 5-10 times higher than in other tissues. srce.hriapchem.org Notably, the brain also showed relatively high accumulation, indicating good penetration of the blood-brain barrier. srce.hriapchem.org

In tumor tissue, specifically in murine models of pancreatic cancer, gemcitabine has been shown to be well-distributed. nih.gov Autoradiography has demonstrated that the drug is present throughout the tumor within 2 hours of administration. nih.gov Interestingly, even in poorly vascularized and hypoxic areas of tumors, which are typically resistant to chemotherapy, gemcitabine distribution was found to be relatively homogenous. nih.gov There was only a slight reduction in gemcitabine concentration in hypoxic areas compared to well-perfused regions. nih.gov This suggests that the tumor tissue itself does not present a significant barrier to gemcitabine penetration. nih.gov

Stability in Biological Fluids (e.g., plasma, liver homogenates)

A critical feature of a successful gemcitabine prodrug is its stability in biological fluids, allowing it to remain intact until it reaches the target site or is slowly converted to the active drug. Gemcitabine itself is rapidly metabolized by cytidine (B196190) deaminase, an enzyme present in high levels in both plasma and the liver, to its inactive metabolite, 2',2'-difluoro-deoxyuridine (dFdU). nih.govmdpi.com

Prodrugs like 5-O-Acetyl Gemcitabine are designed to be more stable against this rapid enzymatic degradation. researchgate.net For instance, studies on acetylated lysine-conjugated gemcitabine prodrugs have shown enhanced metabolic stability in human plasma and human liver microsomes. researchgate.net In one study, whole blood samples from patients treated with gemcitabine were stable for at least 4 hours when kept on ice in the presence of a cytidine deaminase inhibitor. nih.gov This highlights the inherent instability of gemcitabine and the necessity for a prodrug approach to improve its pharmacokinetic profile.

Prodrug-to-Drug Conversion Kinetics in Vivo

The in vivo conversion of a prodrug to the active drug is a key determinant of its efficacy. For an amide prodrug of gemcitabine, the hydrolysis to release gemcitabine was found to be relatively slow, which is what leads to the sustained release of the active compound. nih.gov In vitro experiments have identified that carboxylesterase 2 (CES2) is a major enzyme involved in the hydrolysis of this type of prodrug, although with relatively low intrinsic clearance. nih.gov

The slow conversion kinetics result in a prolonged systemic exposure of gemcitabine, which can be advantageous for its anti-tumor activity. nih.gov After the prodrug is hydrolyzed, the released gemcitabine is then cleared predominantly through its metabolism to the inactive dFdU. nih.gov The rate of this conversion is crucial; a conversion that is too rapid would mimic the administration of gemcitabine itself, while a conversion that is too slow might not achieve therapeutic concentrations of the active drug.

Advanced Drug Delivery Systems for 5 O Acetyl Gemcitabine

Nanoparticle-Based Formulations

Nanoparticle-based formulations offer a promising strategy to overcome the challenges associated with gemcitabine (B846) delivery. rsc.org By encapsulating or loading the drug into nanocarriers, it is possible to protect it from premature degradation, control its release profile, and potentially target cancer cells through passive or active mechanisms. nih.govnih.gov Various materials, including polymers, lipids, and inorganic substances, have been investigated for this purpose.

Polymeric nanoparticles are advantageous due to their biocompatibility, biodegradability, and the ability to modify their surface for targeted delivery. nih.gov These carriers can improve the pharmacokinetic profile of gemcitabine, leading to prolonged circulation and increased accumulation in tumor sites via the enhanced permeability and retention (EPR) effect. nih.gov

Different types of cationic polymeric nanoparticles have been formulated to deliver gemcitabine for conditions such as ovarian cancer. nih.gov For instance, nanoparticles made from chitosan (B1678972) (CS), polysarcosine (PSar), and poly-l-lysine & polysarcosine (PLL-PSar) have been developed. nih.gov Studies have shown that modifying the surface of these nanoparticles, for example by anchoring an anti-VEGF molecule (EGFRvIII), can enhance cell internalization and accumulation in cancer cells. researchgate.net Another approach involves using copolymers like Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), which can be formulated with spacers that are cleavable by lysosomal enzymes, allowing for controlled drug release within the tumor cells. nih.gov

Table 1: Research Findings on Polymeric Nanoparticles for Gemcitabine Delivery

Polymer System Cancer Model Key Findings Reference
Chitosan & Polysarcosine (CS-PSar)Ovarian Cancer (OVCAR-8 cells)Surface modification with EGFRvIII increased cell internalization and accumulation. researchgate.net
PHPMA CopolymerGeneral (in vitro)Formulation with a GFLG spacer allowed for drug release upon cleavage by lysosomal cathepsin. nih.gov
Cationic Polymers (CS, PSar, PLL-PSar)Ovarian CancerDeveloped as a platform to promote effective localized drug delivery and retention. nih.gov

Lipid-based nanoparticles (LBNPs) are a versatile platform for delivering both hydrophobic and hydrophilic drugs, including gemcitabine and its derivatives. nih.gov These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are known for their biocompatibility and ability to encapsulate a wide range of therapeutic agents. nih.govnih.gov

Liposomes are vesicles composed of phospholipid bilayers that can encapsulate aqueous drugs like gemcitabine in their core. nih.gov They can be modified with polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the immune system and prolong circulation time. researchgate.net SLNs are formulated from lipids that are solid at physiological temperatures and can protect the encapsulated drug from harsh conditions. nih.gov NLCs are a second-generation lipid nanoparticle made from a blend of solid and liquid lipids, which can improve drug loading capacity and reduce drug expulsion during storage. nih.gov Research has demonstrated that liposomal formulations of gemcitabine are highly effective in terms of physicochemical properties like particle size, drug loading, and encapsulation efficiency when compared to polymeric or hybrid platforms. tdl.org

Table 2: Research Findings on Lipid-Based Nanoparticles for Gemcitabine Delivery

Lipid System Drug(s) Delivered Cancer Model Key Findings Reference
LiposomesGemcitabinePancreatic Cancer (PANC-1 cells)Demonstrated superior encapsulation efficiency compared to other nanoplatforms. tdl.org
Solid Lipid Nanoparticles (SLNs)GemcitabineGeneral (in vitro)Showed controlled drug release and increased cellular uptake. nih.gov
Nanostructured Lipid Carriers (NLCs)Gemcitabine-Paclitaxel ConjugateLung CancerModified with N-acetylglucosamine to target glucose receptors on cancer cells. nih.gov
Lipid/Calcium/Phosphate (LCP) NanoparticlesGemcitabineMouse MelanomaInduced apoptosis and reduced immunosuppression in the tumor microenvironment. nih.gov

Inorganic nanocarriers provide rigid structures with high surface areas, making them suitable for high drug loading. nih.gov Mesoporous silica (B1680970) nanoparticles (MSNPs) and inorganic-organic hybrid nanoparticles (IOH-NPs) have been explored for gemcitabine delivery.

MSNPs feature a porous structure that can be loaded with therapeutic agents. ucla.edu A lipid-bilayer-coated MSNP platform has been developed to co-deliver gemcitabine and paclitaxel (B517696). acs.org This system allowed for a high loading of gemcitabine within the pores and incorporation of paclitaxel in the lipid coating, achieving a synergistic anticancer effect at a significantly lower dose. ucla.eduacs.org

Another novel approach involves inorganic-organic hybrid nanoparticles composed of zirconium and gemcitabine monophosphate (GMP). nih.govmpg.de These GMP-IOH-NPs have an exceptionally high drug load, with GMP constituting 76% of the nanoparticle's total mass. nih.gov This system facilitates efficient uptake in tumor cells, bypassing the common resistance mechanisms associated with gemcitabine transport and activation. nih.govmpg.de

Table 3: Research Findings on Inorganic Nanocarriers for Gemcitabine Delivery

Inorganic Carrier Drug Form Cancer Model Key Findings Reference
Mesoporous Silica Nanoparticles (MSNPs)Gemcitabine & PaclitaxelPancreatic Cancer (PANC-1 xenografts)Co-delivery in a single nanoparticle achieved a synergistic effect and tumor shrinkage at 1/12th the standard dosage. ucla.edu
Inorganic-Organic Hybrid Nanoparticles (IOH-NPs)Gemcitabine Monophosphate (GMP)Pancreatic Ductal Adenocarcinoma (PDAC)Achieved a drug load of 76% (GMP) and overcame key gemcitabine resistance mechanisms. nih.govmpg.de

Conjugate-Based Delivery Approaches

Conjugating gemcitabine or its prodrugs to other molecules, such as peptides or sugars, is a strategy to improve its targeting and pharmacokinetic properties. mdpi.comacs.org This approach creates a new molecular entity designed for enhanced performance compared to the parent drug.

Peptide-drug conjugates (PDCs) utilize peptides to guide the attached drug to cancer cells. mdpi.comencyclopedia.pub Cell-penetrating peptides (CPPs), which can efficiently cross cell membranes, have been conjugated to gemcitabine to facilitate its intracellular delivery. nih.govrsc.org Examples of CPPs used for this purpose include Penetratin and pVEC. encyclopedia.pub The conjugation aims to mask the part of the gemcitabine molecule susceptible to deamination, thereby preventing its rapid inactivation in plasma. nih.gov Studies have shown that conjugating gemcitabine with novel hexapeptides significantly enhanced its cell growth inhibitory activity in prostate cancer cells. rsc.org

Table 4: Research Findings on Peptide-Drug Conjugates for Gemcitabine Delivery

Peptide Cancer Model Key Findings Reference
Cell-Penetrating Peptides (CPPs) like Penetratin & pVECGeneralDesigned to facilitate intracellular delivery and prevent rapid drug deamination. encyclopedia.pubnih.gov
Novel Cell-Penetrating Hexapeptides (CPP6)Prostate Cancer (PC-3 cells)Conjugates showed significantly enhanced cell growth inhibitory activity, with IC50 values between 14 and 15 nM. rsc.org
RGDV peptideGeneralUsed in conjugates and to coat liposomes for targeted delivery. researchgate.net

Glycoconjugation involves linking a drug to a carbohydrate molecule. acs.org This strategy leverages the fact that many tumor cells overexpress glucose transporters (like GLUT1) to meet their high energy demands. acs.orgnih.gov By attaching gemcitabine to glucose, the resulting glycoconjugate can be preferentially taken up by cancer cells via these transporters. nih.gov A novel glucose-gemcitabine hybrid connected by a disulfide linker has been synthesized. nih.govfigshare.com Preliminary results showed that this glycoconjugate had increased toxicity against prostate cancer cells with higher levels of GLUT1, suggesting that this approach can be effective for targeting glucose-dependent tumors. acs.orgnih.gov

Strategies for Enhanced Cellular Uptake and Tumor Targeting

The therapeutic efficacy of gemcitabine, a potent anticancer agent, is often limited by challenges such as rapid metabolic inactivation, poor cellular uptake, and the development of drug resistance. nih.govnih.govresearchgate.net To overcome these hurdles, prodrug strategies, such as the synthesis of 5-O-Acetyl Gemcitabine, are employed. This modification can enhance the lipophilicity of the parent drug, potentially improving its ability to cross cell membranes. researchgate.net However, to maximize therapeutic outcomes, these prodrugs are often incorporated into advanced drug delivery systems designed to improve their transport to, and uptake by, cancer cells. researchgate.netnih.gov These systems utilize various strategies to increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov The primary approaches for achieving this are passive and active targeting.

Passive Accumulation (EPR Effect)

Passive targeting relies on the unique pathophysiology of solid tumors, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net Tumor tissues are characterized by a disorganized and leaky vasculature with large gaps (fenestrations) between endothelial cells, which can range from 100 to 500 nanometers or more. youtube.com This contrasts sharply with the tight junctions found in the blood vessels of healthy tissues. youtube.com Additionally, tumors often have poor lymphatic drainage. researchgate.net

This combination of leaky blood vessels and impaired lymphatic clearance allows macromolecules and nanoparticles of a certain size (typically over 40 kDa) to selectively escape from the bloodstream and accumulate in the tumor interstitium. nih.goveur.nl Nanocarrier-based delivery systems, such as liposomes, polymeric micelles, and inorganic nanoparticles, are designed to exploit the EPR effect. nih.govmdpi.com By encapsulating 5-O-Acetyl Gemcitabine within these nanostructures, the drug's circulation time in the bloodstream is prolonged, preventing its rapid metabolism and clearance. nih.govmdpi.com This extended circulation increases the probability of the nanocarrier reaching the tumor site and extravasating into the tumor tissue, leading to a higher localized concentration of the therapeutic agent. nih.govsci-hub.box This passive accumulation enhances the drug's bioavailability at the tumor, potentially improving its anticancer effect while reducing systemic toxicity. nih.govsci-hub.box

Table 1: Nanocarriers Utilizing the EPR Effect for Gemcitabine Delivery
Nanocarrier TypeKey Features for EPR-Mediated TargetingPotential Advantages for 5-O-Acetyl Gemcitabine
LiposomesBiocompatible vesicles that can encapsulate both hydrophilic and lipophilic drugs. Size can be optimized for tumor accumulation. nih.govCan protect the prodrug from degradation, prolong circulation, and accumulate in tumor tissue. nih.gov
Polymeric MicellesSelf-assembling structures with a core-shell architecture that can carry lipophilic prodrugs in the core. nih.govIncreases solubility and stability of the lipophilic 5-O-Acetyl Gemcitabine, preventing rapid metabolism. nih.gov
Inorganic Nanoparticles (e.g., Silica, Gold)Solid particles with tunable size and surface properties, offering a stable platform for drug loading. nih.govnih.govProvides a robust carrier system for controlled release and passive accumulation at the tumor site. nih.gov

Active Targeting (Ligand-Receptor Interactions)

Active targeting is a more specific strategy that complements the passive accumulation from the EPR effect. This approach involves modifying the surface of the drug delivery nanocarrier with specific ligands that can bind to receptors overexpressed on the surface of cancer cells. nih.gov This ligand-receptor interaction enhances the cellular uptake of the nanocarrier through a process called receptor-mediated endocytosis, effectively increasing the intracellular concentration of the drug. nih.gov

For gemcitabine-based therapies, various targeting moieties have been explored. These include:

Antibodies: Specific antibodies or antibody fragments that target antigens highly expressed on tumor cells, such as the Epidermal Growth Factor Receptor (EGFR), can be attached to nanocarriers. nih.gov

Peptides: Small peptides, including cell-penetrating peptides (CPPs), can facilitate the transport of conjugated drugs across the cell membrane, potentially overcoming resistance mechanisms related to reduced drug transporter expression. nih.govresearchgate.net Studies have shown that conjugating gemcitabine to certain CPPs can significantly increase its antitumor activity. nih.gov

Small Molecules: Ligands like folic acid are often used because the folate receptor is frequently overexpressed on various cancer cells, including those of the ovary and lung. nih.gov Similarly, glycoconjugation, or linking the drug to a glucose molecule, targets the increased glucose uptake of cancer cells via glucose transporters like GLUT1. acs.org

By functionalizing a nanocarrier containing 5-O-Acetyl Gemcitabine with these ligands, a dual-targeting approach is achieved. The nanocarrier first passively accumulates in the tumor vicinity via the EPR effect, after which the active targeting ligands guide it to the cancer cells and promote its internalization. nih.gov

Table 2: Examples of Active Targeting Strategies for Gemcitabine Delivery Systems
Ligand TypeTarget Receptor/MechanismCancer Type Application (Examples)Reference
Folic AcidFolate ReceptorOvarian, Lung, Breast Cancer nih.gov
Epidermal Growth Factor (EGF)EGF Receptor (EGFR)Pancreatic, Lung, Breast Cancer nih.gov
Hyaluronic Acid (HA)CD44 ReceptorBreast, Head and Neck Cancer nih.gov
Cell-Penetrating Peptides (CPPs)Direct membrane translocation/endocytosisBroad applicability for solid tumors nih.gov
GlucoseGlucose Transporters (e.g., GLUT1)Prostate Cancer acs.org

Controlled Release Mechanisms from Delivery Systems

A key advantage of advanced drug delivery systems is their ability to control the rate and location of drug release. researchgate.net For a prodrug like 5-O-Acetyl Gemcitabine, which requires conversion to gemcitabine and subsequent phosphorylation to become active, controlling its release from a carrier is crucial. patsnap.comdrugbank.com The goal is to ensure the drug is released preferentially at the tumor site in response to specific triggers, thereby maximizing its therapeutic effect and minimizing off-target toxicity. eurekalert.org

Several stimuli-responsive release mechanisms have been developed:

pH-Sensitive Release: The microenvironment of solid tumors is often more acidic (lower pH) than that of healthy tissues. eurekalert.org Nanocarriers can be engineered from polymers that change their structure or degrade in acidic conditions, triggering the release of their drug payload specifically within the tumor. eurekalert.org

Temperature-Sensitive (Thermosensitive) Release: Liposomes can be formulated with lipids that undergo a phase transition at temperatures slightly above the normal body temperature (e.g., 42°C). oatext.com When mild hyperthermia is applied locally to the tumor area, these thermosensitive liposomes become leaky and rapidly release their contents. oatext.commdpi.com Studies with gemcitabine-loaded thermosensitive liposomes have shown a significantly increased drug release at 42°C compared to the normal body temperature of 37°C. oatext.com

Enzyme-Sensitive Release: The tumor microenvironment can have elevated levels of certain enzymes, such as esterases or cathepsins. Prodrugs can be designed with linkages that are specifically cleaved by these tumor-associated enzymes, leading to the release of the active drug. rsc.org For 5-O-Acetyl Gemcitabine, intracellular esterases would be responsible for cleaving the acetyl group to release the parent gemcitabine.

Redox-Responsive Release: The intracellular environment of cancer cells often has a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. Nanocarriers can be constructed with disulfide bonds that are stable in the bloodstream but are cleaved in the high-GSH environment inside cancer cells, leading to the disassembly of the carrier and release of the drug. nih.gov

These controlled-release strategies ensure that the drug is not prematurely released during circulation and is delivered in a concentrated burst or a sustained manner directly at the site of action, enhancing its efficacy. mdpi.commdpi.com

Mechanisms of Resistance to 5 O Acetyl Gemcitabine and Strategies for Sensitization

Intrinsic and Acquired Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the effects of a drug, while acquired resistance develops over time during treatment. Both types of resistance to gemcitabine (B846) involve a complex interplay of genetic and epigenetic factors. oaepublish.comnih.gov

The entry of gemcitabine into cancer cells is a critical first step for its cytotoxic activity and is primarily mediated by human nucleoside transporters (NTs). nih.gov Due to its hydrophilic nature, gemcitabine's passive diffusion across the cell membrane is slow. nih.gov The main transporters involved are the human equilibrative nucleoside transporter 1 (hENT1) and the human concentrative nucleoside transporter 1 (hCNT1). nih.govresearchgate.net

Reduced expression or functional inactivation of these transporters can significantly limit the intracellular concentration of gemcitabine, leading to drug resistance. nih.govturkjps.org Studies have shown that decreased expression of hENT1 is correlated with increased chemoresistance in pancreatic cancer cell lines. nih.gov Similarly, the expression of hCNT1 is often reduced in pancreatic tumors compared to healthy tissue, contributing to limited drug uptake. nih.gov Interestingly, some studies have indicated that high doses of gemcitabine can lead to an upregulation of hENT1 expression in certain cancer cell lines. nih.gov

TransporterRole in Gemcitabine UptakeImpact of Altered Expression on Resistance
hENT1 High-affinity, low-capacity transport of gemcitabine. oaepublish.comDecreased expression is a major mechanism of gemcitabine resistance. nih.govnih.gov
hCNT1 Sodium-dependent, high-affinity transport of pyrimidine nucleosides. nih.govReduced expression in tumors limits gemcitabine influx. nih.gov

Strategies to overcome this resistance mechanism include the development of lipophilic prodrugs of gemcitabine, such as 5-O-Acetyl Gemcitabine, which may be less dependent on these transporters for cellular entry.

Once inside the cell, gemcitabine must be phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP), which is the rate-limiting step in its activation. oaepublish.comnih.gov Subsequent phosphorylations lead to the formation of the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. oaepublish.com

A key mechanism of gemcitabine resistance is the reduced expression or inactivation of dCK. oaepublish.comnih.govnih.gov This deficiency prevents the activation of gemcitabine, thereby rendering it ineffective. Inactivation of the dCK gene has been observed in several gemcitabine-resistant cancer cell lines. oaepublish.com Furthermore, research has shown that gemcitabine competes with the natural substrate, deoxycytidine, for dCK. mit.edu An abundance of deoxycytidine in the tumor microenvironment can thus competitively inhibit the phosphorylation of gemcitabine. mit.edu

EnzymeFunctionConsequence of Altered Activity
Deoxycytidine Kinase (dCK) Catalyzes the initial and rate-limiting phosphorylation of gemcitabine. oaepublish.comnih.govInactivation or reduced expression leads to a failure to activate gemcitabine, resulting in potent drug resistance. oaepublish.comnih.gov

Cytidine (B196190) deaminase (CDA) is an enzyme that plays a crucial role in the pyrimidine salvage pathway. oaepublish.com It is also the primary enzyme responsible for the inactivation of gemcitabine by converting it to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.comnih.govnih.gov

Elevated levels of CDA can lead to rapid systemic clearance of gemcitabine and can also contribute to resistance at the cellular level by preventing the accumulation of active gemcitabine metabolites. nih.govresearchgate.net Studies in pancreatic cancer cell lines have demonstrated that high CDA expression is associated with extensive conversion of gemcitabine to dFdU and lower intracellular concentrations of the active dFdCTP. nih.gov Conversely, inhibition of CDA has been shown to significantly increase the intracellular levels of active gemcitabine metabolites in cells with high CDA expression. nih.gov

EnzymeFunctionImpact on Gemcitabine Resistance
Cytidine Deaminase (CDA) Inactivates gemcitabine by deamination to dFdU. oaepublish.comnih.govUpregulation leads to increased drug inactivation and resistance. nih.govresearchgate.net

Ribonucleotide reductase (RR) is a key enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. nih.govnih.gov Gemcitabine's active diphosphate metabolite, dFdCDP, is a potent inhibitor of RR. nih.gov

Increased expression or activity of the subunits of RR, particularly the R1 and R2 subunits, can lead to gemcitabine resistance. nih.govresearchgate.net Elevated RR levels can overcome the inhibitory effects of dFdCDP, allowing for continued DNA synthesis and cell proliferation despite the presence of the drug. nih.gov This mechanism has been identified as a significant factor in gemcitabine resistance in various cancers. nih.govresearchgate.net

Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation, a phenomenon known as metabolic reprogramming. nih.govnih.govmdpi.com These metabolic shifts can also contribute to drug resistance. frontiersin.orgmdpi.com

In the context of gemcitabine resistance, several metabolic alterations have been observed. Resistant cells may exhibit increased glycolysis, shunting glucose away from oxidative phosphorylation. frontiersin.orgmdpi.com This can lead to a decrease in reactive oxygen species (ROS) production, which may protect cells from drug-induced apoptosis. nih.govaacrjournals.orgresearchgate.net Additionally, alterations in lipid metabolism, such as increased fatty acid synthesis, have been implicated in gemcitabine resistance. frontiersin.org The activation of pathways like PI3K/Akt/mTOR can drive these metabolic changes and promote cell survival. nih.govfrontiersin.org

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and therapeutic response. nih.govfortunejournals.com In pancreatic cancer, the TME is characterized by a dense desmoplastic stroma, which can act as a physical barrier to drug delivery. nih.govfrontiersin.org

Cancer-associated fibroblasts (CAFs) are a major component of the TME and have been shown to contribute to gemcitabine resistance through various mechanisms. frontiersin.org CAFs can secrete factors that promote the survival and proliferation of cancer cells. nih.gov Furthermore, recent studies have revealed that pancreatic stellate cells, a type of CAF, can secrete large amounts of deoxycytidine. mit.edu This secreted deoxycytidine can then compete with gemcitabine for uptake and activation by cancer cells, thereby reducing the drug's efficacy. mit.edumdpi.com The acidic and hypoxic conditions often found within the TME can also influence cancer cell sensitivity to gemcitabine. mdpi.com

Epigenetic Modifications in Resistance Development

Epigenetic dysregulation is a key driver in the development of therapeutic resistance. frontiersin.org Unlike genetic mutations, epigenetic changes are reversible, making them attractive therapeutic targets. In the context of gemcitabine resistance, several epigenetic mechanisms have been identified.

Histone deacetylases (HDACs) play a pivotal role in chromatin regulation and are frequently implicated in drug resistance. oaepublish.com The development of gemcitabine-resistant pancreatic cancer cell lines has been associated with a collateral hypersensitivity to class I and II HDAC inhibitors. nih.gov Specifically, HDACs 1 and 2 are known to be overexpressed in a majority of pancreatic ductal adenocarcinomas (PDACs) and are linked to a worse prognosis. mdpi.com The inhibition of HDACs 1, 2, and 6 has been identified as a key factor in the cytotoxic effects of pan-HDAC inhibition in PDAC cells. mdpi.com Furthermore, HDAC4 and HDAC7 may also contribute to gemcitabine resistance in PDAC. oaepublish.com

Another significant epigenetic mechanism involves histone acetylation. Multi-omics analysis has revealed that EP300-mediated H3K27ac modification is involved in the transcriptional activation of CMTM6, a protein closely related to gemcitabine resistance in PDAC. nih.gov This activation forms a positive feedback loop involving IGF2BP1, which enhances tumor stemness and contributes to resistance. nih.gov This entire process highlights how epigenetic reprogramming can facilitate chemoresistance. nih.gov

Table 1: Epigenetic Factors in Gemcitabine Resistance
Epigenetic FactorMechanism of Action in ResistanceReference
HDACs 1, 2, 4, 6, 7Overexpression and activity contribute to resistance by altering chromatin structure and gene expression. Inhibition can re-sensitize cells to gemcitabine. oaepublish.commdpi.com
EP300Mediates H3K27ac modification, leading to the transcriptional activation of CMTM6. nih.gov
CMTM6-IGF2BP1-EP300 LoopA positive feedback loop that enhances tumor stemness and facilitates resistance through epigenetic reprogramming. nih.gov

Approaches to Overcome Resistance

Combination Therapies with Modulators of Resistance Pathways

Combining gemcitabine with agents that modulate specific resistance pathways is a promising strategy to enhance its efficacy. Given that epigenetic modifications drive resistance, combining gemcitabine with epigenetic inhibitors offers an alternative treatment approach. nih.gov

One such approach targets the previously mentioned EP300-CMTM6-IGF2BP1 feedback loop. The combined application of the EP300 inhibitor inobrodib with gemcitabine has been shown to exert a synergistic effect on PDAC. nih.gov Similarly, the novel HDAC inhibitor CG200745, when used with gemcitabine, has a synergistic anti-tumor effect and can significantly improve the sensitivity of gemcitabine-resistant pancreatic cancer cells. nih.gov

Other combinations target different resistance mechanisms. The BCL2L1 gene, which encodes the anti-apoptotic protein BCL-XL, has been identified as important for providing resistance to gemcitabine. nih.gov The BCL-XL-specific degrader DT2216 has shown potential in overcoming this resistance. nih.gov Additionally, targeting the RAF/MEK and FAK pathways with drugs like avutometinib and defactinib, respectively, is being tested in combination with gemcitabine to inhibit the KRAS signaling network and prevent resistance. letswinpc.org Clinical studies have also shown that combining gemcitabine with capecitabine can significantly improve survival in patients after surgical resection of pancreatic cancer. pancreaticcanceraction.org

Exploiting Specific Tumor Microenvironment Characteristics

The tumor microenvironment (TME) plays a critical role in chemoresistance. imrpress.com A prominent feature of the TME in many solid tumors, including pancreatic cancer, is hypoxia (low oxygen levels). nih.govresearchgate.net Hypoxia is associated with resistance to chemotherapy and can induce metabolic reprogramming in cancer cells. researchgate.netaacrjournals.org

Hypoxia can potentiate gemcitabine-induced stemness in pancreatic cancer cells through pathways like AKT/Notch1 signaling. nih.gov It also enhances the expression of hypoxia-inducible factors (HIFs), such as HIF-1α, which in turn can upregulate genes associated with glycolysis and drug resistance. nih.govsemanticscholar.org Therefore, targeting these hypoxia-induced pathways presents a therapeutic opportunity. For instance, silencing the glycolytic enzyme Enolase 1 (ENO1) has been shown to sensitize hypoxia-induced resistant pancreatic cancer cells by modulating reactive oxygen species (ROS) homeostasis. nih.gov

Another characteristic of the TME is altered redox balance. Gemcitabine treatment itself can induce ROS generation, which in turn activates a cytoprotective antioxidant response via the transcription factor Nrf2, contributing to intrinsic resistance. aacrjournals.orgnih.gov This finding suggests that manipulating ROS levels through redox modulation can be a strategy to selectively kill cancer cells. nih.govaacrjournals.org Combining gemcitabine with agents that disrupt this antioxidant defense, such as N-acetyl-l-cysteine (NAC) which targets the NFκB pathway, or β-phenylethyl isothiocyanate (PEITC) which depletes glutathione (B108866) (GSH), can increase the drug's efficacy. nih.govnih.gov

Novel Prodrug Designs to Bypass Resistance Mechanisms (e.g., transporter-independent uptake)

A major mechanism of gemcitabine resistance is reduced cellular uptake due to the low expression of nucleoside transporters like the human equilibrative nucleoside transporter 1 (hENT1). aacrjournals.orgresearchgate.net To circumvent this, novel prodrugs have been designed to enter cells independently of these transporters.

One successful strategy is the ProTide technology, which involves adding a phosphoramidate motif to gemcitabine. This modification creates prodrugs, such as NUC-1031, that are significantly less dependent on deoxycytidine kinase for activation and on nucleoside transporters for cellular entry. acs.org These prodrugs are also resistant to degradation by cytidine deaminase, another key resistance mechanism. acs.org

Other innovative designs include:

Albumin-binding prodrugs: A prodrug named DK049 incorporates a linker that allows it to bind to circulating albumin. aacrjournals.org This complex can then be taken up by tumor cells via endocytosis, a transporter-independent mechanism. aacrjournals.org

Fluorescent theragnostic prodrugs: A prodrug called GF, which links gemcitabine to a fluorescent dye, was shown to be internalized through clathrin-mediated endocytosis, confirming its independence from nucleoside transporters. researchgate.netnih.gov

Glycoconjugate prodrugs: A glucose-gemcitabine hybrid has been developed to harness the overexpression of glucose transporters (GLUTs) on tumor cells for uptake. whiterose.ac.uk

Cyclic phosphate prodrugs: A series of cyclic phosphate ester prodrugs of gemcitabine have been designed, with some showing significantly higher anti-proliferative activity than other prodrugs like NUC-1031. acs.org

Table 2: Novel Gemcitabine Prodrug Strategies to Bypass Resistance
Prodrug StrategyExample Compound(s)Mechanism to Bypass ResistanceReference
Phosphoramidate (ProTide)NUC-1031Reduced dependency on nucleoside transporters and deoxycytidine kinase; resistance to cytidine deaminase. acs.org
Albumin-BindingDK049Utilizes albumin-mediated tumor uptake and cellular entry via endocytosis. aacrjournals.org
Fluorescent TheragnosticGFInternalization via clathrin-mediated endocytosis, independent of nucleoside transporters. researchgate.netnih.gov
GlycoconjugateGlucose-gemcitabine hybridTargets overexpressed glucose transporters (GLUTs) on cancer cells for uptake. whiterose.ac.uk
Cyclic Phosphate EsterCompound 18cBypasses initial phosphorylation step and demonstrates high potency. acs.org

Sensitization Strategies (e.g., redox modulation, HDAC inhibitors)

Sensitization strategies aim to make cancer cells more vulnerable to the cytotoxic effects of gemcitabine. As discussed, redox modulation and the use of HDAC inhibitors are two prominent approaches.

Redox Modulation: Gemcitabine treatment can increase ROS, which triggers a protective antioxidant response driven by Nrf2 activation and increased glutathione (GSH) synthesis. aacrjournals.orgnih.gov This contributes to intrinsic resistance. nih.gov Therefore, strategically targeting this Nrf2-regulated antioxidant pathway can enhance gemcitabine's efficacy. aacrjournals.org This can be achieved by:

Depleting Nrf2: Using genetic methods like siRNA-mediated depletion of Nrf2 leads to decreased GSH levels, increased ROS, and enhanced sensitivity to gemcitabine. aacrjournals.org

Inhibiting GSH: Pharmacologic agents like β-phenylethyl isothiocyanate (PEITC) can deplete GSH, elevate oxidative stress, and work synergistically with gemcitabine against pancreatic cancer cells. aacrjournals.orgnih.gov

HDAC Inhibitors: The use of HDAC inhibitors is a key sensitization strategy. nih.gov Gemcitabine-resistant cells have shown hypersensitivity to these inhibitors. nih.gov

Specific HDAC Targeting: Research indicates that the synergistic effects of HDAC inhibitors are most potent when HDACs 1, 2, and 6 are simultaneously inhibited. mdpi.com A combination of Romidepsin (inhibiting HDACs 1 and 2) and ACY-1215 (inhibiting HDAC6) potently synergized with gemcitabine in PDAC cell lines. mdpi.comresearchgate.net

Novel Inhibitors: The novel HDAC inhibitor CG200745 has been shown to have a synergistic anti-tumor effect when combined with gemcitabine and can overcome resistance. nih.gov Other inhibitors like MS275 have also demonstrated a synergistic effect with gemcitabine at low concentrations. nih.gov

Analytical Methodologies for 5 O Acetyl Gemcitabine and Its Metabolites

Quantitative Analysis in Preclinical Biological Matrices

The quantification of 5-O-Acetyl Gemcitabine (B846) and its metabolites in complex biological samples such as plasma, serum, and tissue homogenates necessitates highly sensitive and specific analytical methods. The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic profiling.

LC-MS/MS is a powerful and widely used technique for the quantification of gemcitabine and its metabolites, and by extension, 5-O-Acetyl Gemcitabine, due to its high sensitivity and selectivity. nih.govajgreenchem.com This method is particularly suitable for detecting the low concentrations of the analyte often encountered in preclinical studies. nih.gov

Chromatographic Separation: The separation of 5-O-Acetyl Gemcitabine and its metabolites is typically achieved using reverse-phase liquid chromatography. Porous graphitic carbon (PGC) columns have been shown to be effective for the separation of gemcitabine and its polar metabolites. nih.gov A common mobile phase composition involves a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. The high sensitivity of modern mass spectrometers allows for the detection of analytes in the picogram per milliliter range. nih.gov

A novel LC-MS/MS protocol has been developed for the simultaneous quantification of gemcitabine and its metabolites in tumour tissue, which could be adapted for 5-O-Acetyl Gemcitabine. nih.gov This method allows for the analysis of small tissue samples (as little as 10 mg), which is a significant advantage in preclinical research where sample volume can be limited. nih.gov

Table 1: Typical LC-MS/MS Parameters for the Analysis of Gemcitabine (Adaptable for 5-O-Acetyl Gemcitabine)
ParameterConditionReference
ColumnPorous Graphitic Carbon (PGC) Hypercarb column (100 × 2.1 mm, 5 µm) nih.gov
Mobile Phase(A) 10 mM ammonium acetate (B1210297), pH 10; (B) Acetonitrile (gradient elution) nih.gov
Flow Rate300 µl/min nih.gov
Ionization ModeElectrospray Ionization (ESI) nih.gov
DetectionTandem Mass Spectrometry nih.gov

HPLC with UV detection is a more accessible and cost-effective alternative to LC-MS/MS for the quantification of 5-O-Acetyl Gemcitabine. ajgreenchem.com While generally less sensitive than LC-MS/MS, modern HPLC methods can achieve the necessary sensitivity for many preclinical applications. nih.gov

Chromatographic Conditions: Reverse-phase columns, such as C18 columns, are commonly used for the separation of gemcitabine and its analogs. asianpubs.orgresearchgate.net Isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile is typically employed. asianpubs.orgresearchgate.net The UV detection wavelength is usually set around 268-270 nm, which is the absorption maximum for gemcitabine. asianpubs.orgresearchgate.net

A simple and reliable HPLC-UV method for determining gemcitabine levels in serum has been developed, which could be readily adapted for 5-O-Acetyl Gemcitabine. nih.gov This method utilizes a single protein precipitation step for sample preparation and an isocratic elution, allowing for a relatively short analysis time. nih.gov

Table 2: Example HPLC-UV Method Parameters for Gemcitabine Analysis (Adaptable for 5-O-Acetyl Gemcitabine)
ParameterConditionReference
ColumnPhenomenex C18 (250 mm × 4.6 mm, 5µm) asianpubs.org
Mobile PhaseMethanol: water (85:15 % v/v) asianpubs.org
Flow Rate1.0 mL/min asianpubs.org
Detection Wavelength270 nm asianpubs.org
Internal StandardCapecitabine hydrochloride asianpubs.org

NMR spectroscopy is a powerful tool for metabolic profiling, offering the ability to identify and quantify multiple metabolites simultaneously without the need for chromatographic separation. nih.govnih.gov For 5-O-Acetyl Gemcitabine, ¹⁹F NMR can be particularly useful due to the fluorine atoms in the gemcitabine structure, providing a specific signal for detection. nih.gov

While NMR is generally less sensitive than mass spectrometry, it is a non-destructive technique that provides valuable structural information about the metabolites. nih.gov ¹H-NMR-based metabolomic analysis has been successfully used to investigate the effects of gemcitabine on the metabolic pathways of pancreatic cancer cells. nih.gov This approach can be applied to study the metabolic fate of 5-O-Acetyl Gemcitabine and identify its downstream metabolites.

A ¹⁹F NMR protocol has been developed that can distinguish between gemcitabine and its key metabolites. nih.gov However, this method requires a relatively large sample size and has a long acquisition time, which may limit its application in high-throughput preclinical studies. nih.gov

Method Validation Parameters (e.g., sensitivity, linearity, accuracy, precision)

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the quantitative data. researchgate.net Key validation parameters for the analysis of 5-O-Acetyl Gemcitabine, based on established guidelines for gemcitabine, include:

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ) and the limit of detection (LOD). For HPLC-UV methods, the LOD and LOQ for gemcitabine have been reported to be in the nanogram per milliliter range (e.g., 200 ng/mL and 400 ng/mL, respectively). asianpubs.org Ultra-sensitive LC-MS/MS methods can achieve LLOQs in the low picogram per milliliter range (e.g., 2.5 pg/mL for gemcitabine). nih.gov

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. For HPLC-UV analysis of gemcitabine, a linear range of 406.10-4020.05 ng/mL has been demonstrated. asianpubs.org LC-MS/MS methods for gemcitabine have shown linearity from 2.5-500 pg/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov

Recovery: The recovery of the analyte from the biological matrix should be consistent and reproducible. For gemcitabine, recoveries greater than 90% have been reported using protein precipitation methods. asianpubs.org

Table 3: Summary of Method Validation Parameters for Gemcitabine (Applicable to 5-O-Acetyl Gemcitabine Analysis)
ParameterHPLC-UVLC-MS/MSReference
Linearity Range406.10–4020.05 ng/mL2.5–500 pg/mL nih.govasianpubs.org
LOD200 ng/mL- asianpubs.org
LLOQ400 ng/mL2.5 pg/mL nih.govasianpubs.org
AccuracyWithin ±15%Within ±15% nih.gov
Precision (%CV)<15%<15% nih.gov
Recovery>90%Good and reproducible nih.govasianpubs.org

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is critical for removing interferences from the biological matrix and ensuring the accuracy and reliability of the analytical results. ucd.ie The choice of sample preparation technique depends on the nature of the analyte and the biological matrix.

For the analysis of 5-O-Acetyl Gemcitabine and its metabolites in preclinical biological samples, common techniques include:

Protein Precipitation: This is a simple and widely used method for removing proteins from plasma or serum samples. asianpubs.org It typically involves the addition of an organic solvent such as methanol or acetonitrile to the sample, followed by centrifugation to pellet the precipitated proteins. asianpubs.org The resulting supernatant can then be directly injected into the HPLC or LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquids. This technique can provide a cleaner extract than protein precipitation but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE can provide excellent recovery and remove a wide range of interferences. nih.gov

For tissue samples, homogenization in a suitable buffer or solvent is required to extract the analytes prior to further cleanup steps. nih.gov

Comparative Preclinical Studies of 5 O Acetyl Gemcitabine

Comparison with Parent Gemcitabine (B846)

The primary goal of modifying gemcitabine into a prodrug like 5-O-Acetyl Gemcitabine is to improve upon its therapeutic limitations, which include a short plasma half-life, rapid metabolic inactivation, and the development of drug resistance. rsc.org Preclinical evaluations focus on comparing the efficacy, pharmacokinetics, and metabolism of the acetylated form to the parent compound.

Efficacy: The anticancer activity of gemcitabine prodrugs is often evaluated in various cancer cell lines. While specific data for 5-O-Acetyl Gemcitabine is part of a broader class of ester-type prodrugs, studies on similar derivatives show promising results. For instance, acetylated lysine-conjugated gemcitabine prodrugs have demonstrated up to 2.4 times greater anticancer activity than gemcitabine in A549 lung cancer cells and potent activity in BxPC-3 pancreatic cancer cells, with IC50 values in the nanomolar range (7–40 nM). nih.gov The modification at the 5'-OH position, as in 5-O-Acetyl Gemcitabine, aims to create a more lipophilic compound that can bypass resistance mechanisms related to nucleoside transporters. nih.gov The prodrug is designed to be converted into the active parent gemcitabine within the cell by enzymes like esterases. nih.gov

Compound/ProdrugCell LineIC50 Value (nM)Comparative Efficacy
GemcitabineBxPC-3~10-40Baseline
Acetylated Lysine (B10760008) ProdrugsBxPC-37-40Potent, comparable to Gemcitabine
GemcitabineA549Not specifiedBaseline
Acetylated Lysine ProdrugsA549Not specifiedUp to 2.4x more active than Gemcitabine

Pharmacokinetics: Gemcitabine is known for its rapid clearance from plasma, with a half-life of 5 to 20 minutes. nih.gov This is primarily due to its hydrophilic nature and rapid metabolism. nih.govclinpgx.org The 5-O-Acetyl modification increases the lipophilicity of the molecule. This chemical change is intended to alter its pharmacokinetic profile, potentially leading to improved absorption, distribution, and a longer half-life, although this can vary. For example, another 5'-ester prodrug, 5'-l-valylgemcitabine, was found to have a very short half-life of less than 1 minute and low oral bioavailability, indicating that not all 5'-modifications inherently extend systemic exposure. nih.gov However, the goal of such modifications is to enhance stability against premature degradation. nih.gov

Metabolic Profile: The primary metabolic pathway for gemcitabine inactivation is deamination by cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU). nih.govnih.gov This process is extremely efficient, with about 90% of a gemcitabine dose being converted to dFdU. nih.gov Modifications at the 5'-OH position, such as acetylation, can protect the molecule from this rapid deamination. nih.gov Prodrugs are designed to be stable against CDA-mediated metabolism in the plasma, allowing more of the active compound to reach the tumor cells. nih.gov Once inside the cell, esterases cleave the acetyl group, releasing gemcitabine, which can then be phosphorylated to its active forms, dFdCDP and dFdCTP, which inhibit DNA synthesis. nih.govclinpgx.org

The strategic placement of an acetyl group at the 5'-OH position of gemcitabine offers several theoretical and observed advantages over the parent drug.

Enhanced Metabolic Stability : The modification serves to protect gemcitabine from rapid deamination by cytidine deaminase (CDA) in the bloodstream. nih.gov This increased stability in human plasma allows for a longer circulation time, potentially increasing the amount of drug that reaches the tumor site. nih.gov

Improved Lipophilicity : Acetylation increases the lipophilicity of gemcitabine. nih.gov This can enhance the drug's ability to cross cell membranes via passive diffusion, potentially overcoming resistance mechanisms associated with a deficiency in the nucleoside transporters required for gemcitabine uptake. nih.gov

Potential to Overcome Resistance : By altering the uptake mechanism and protecting against rapid inactivation, 5-O-Acetyl Gemcitabine may be effective in tumors that have developed resistance to the parent drug. nih.gov Deficiency in the activating enzyme deoxycytidine kinase (dCK) is another resistance mechanism; while 5'-ester prodrugs still require dCK for activation post-conversion, their improved cellular uptake can be beneficial. nih.gov

Improved Selectivity and Safety Profile : Some gemcitabine prodrugs have been shown to be less toxic to normal human cells compared to the parent drug. nih.gov For example, certain acetylated lysine-conjugated prodrugs were found to be at least 69-fold less toxic towards normal HEK-293T cells than gemcitabine, leading to an improved safety profile. nih.gov By being preferentially activated within cancer cells, which may have higher esterase activity, the prodrug approach can potentially improve tumor selectivity.

Comparison with Other Gemcitabine Prodrugs or Derivatives

5-O-Acetyl Gemcitabine is one of several strategies employed to create gemcitabine prodrugs. These can be broadly classified based on the modification site, primarily the 5'-OH and 4-NH2 positions. nih.gov

Ester-Type Prodrugs (5'-OH modification) : This class includes 5-O-Acetyl Gemcitabine and others like CP-4126, where a fatty acid (elaidic acid) is esterified to the 5'-OH group. nih.gov These modifications aim to increase lipophilicity and inhibit deamination. The activation of these prodrugs depends on intracellular esterases to release gemcitabine. nih.gov

Amide-Type Prodrugs (4-NH2 modification) : These prodrugs involve modification at the 4-amino group, which is the direct site of CDA-mediated deamination. Acetylated lysine-conjugated gemcitabine is an example of this type. rsc.orgnih.gov This strategy directly blocks the primary inactivation pathway and has been shown to enhance metabolic stability and anticancer activity. nih.gov

Phosphoramidate-Type Prodrugs (5'-OH modification) : These derivatives, such as ProTides, are designed to bypass the initial and rate-limiting phosphorylation step catalyzed by dCK. nih.gov They are metabolized directly to the active monophosphate form of gemcitabine, which can be a significant advantage in overcoming dCK-deficiency-related resistance. nih.gov

Compared to amide-type prodrugs that directly block the deamination site, 5'-ester prodrugs like 5-O-Acetyl Gemcitabine rely on steric hindrance to reduce CDA activity. Phosphoramidate prodrugs offer a more direct way to overcome resistance related to the drug's activation pathway, a feature not inherent to simple ester-type prodrugs. nih.gov

Synergistic Effects in Combination Therapies with 5-O-Acetyl Gemcitabine

While specific combination therapy studies focusing on 5-O-Acetyl Gemcitabine are not extensively detailed in the provided literature, the rationale for its use in such regimens is based on the well-established synergistic potential of its parent drug, gemcitabine. The prodrug acts as a delivery vehicle for gemcitabine, and therefore its synergistic interactions would be mediated by the released gemcitabine.

Gemcitabine-based combination therapies have been shown to be superior to gemcitabine monotherapy in treating advanced pancreatic cancer. amegroups.org

Combination with N-acetyl-l-cysteine (NAC) : In preclinical models, the combination of gemcitabine and NAC markedly decreased tumor growth compared to either agent alone. nih.gov NAC appears to enhance gemcitabine's efficacy by preventing NFκB activation, a pathway that promotes cell survival, thereby making cancer cells more susceptible to gemcitabine-induced apoptosis. nih.gov

Combination with Platinum Agents (e.g., Cisplatin) : The combination of gemcitabine and cisplatin (B142131) is a common regimen. npcf.us Veliparib, a PARP inhibitor, is being studied to see if it can make tumor cells more sensitive to this combination, potentially killing more tumor cells. npcf.us

Combination with Targeted Agents : The addition of the histone deacetylase (HDAC) inhibitor ivaltinostat (B1672703) to gemcitabine and erlotinib (B232) showed synergistic anticancer effects in pancreatic cancer cell lines, including those resistant to gemcitabine. nih.gov

The improved pharmacokinetic profile and potentially higher intratumoral concentration of gemcitabine delivered by 5-O-Acetyl Gemcitabine could further enhance the synergistic effects observed in these combination therapies.

Future Research Directions and Emerging Concepts for 5 O Acetyl Gemcitabine

Exploration of Structure-Activity Relationships for Optimized Derivatives

The exploration of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry and drug development, aiming to understand how the chemical structure of a compound influences its biological activity. For 5-O-Acetyl Gemcitabine (B846), future SAR studies will be crucial for designing next-generation derivatives with superior pharmacological profiles. This involves systematically modifying the 5-O-acetyl group and other positions on the gemcitabine scaffold to improve parameters such as metabolic stability, tumor cell uptake, and target engagement.

Research into other gemcitabine prodrugs provides a roadmap for these efforts. For instance, studies on acetylated-lysine conjugated gemcitabine prodrugs have shown that modifications at the 4-N-amino group can yield compounds with up to 2.4 times greater anticancer activity in certain lung cancer cells compared to the parent drug. rsc.org Similarly, the synthesis of 4-N-hydroxylGem hydrochloride (GemAGY) resulted in a derivative with enhanced metabolic stability and potent anticancer activity against pancreatic cancer cell lines. e-century.usnih.gov Another strategy involves creating lipophilic derivatives, such as 4-(N)-stearoyl gemcitabine, to improve drug delivery and overcome rapid metabolism. nih.govresearchgate.net

Future SAR studies for 5-O-Acetyl Gemcitabine would systematically investigate:

Ester Chain Length and Branching: Modifying the acetyl group to longer or branched alkyl esters to fine-tune lipophilicity, which can influence membrane permeability and formulation possibilities.

Modifications at Other Positions: Combining the 5-O-acetyl modification with changes at the 4-N position, as seen in other successful gemcitabine analogs. rsc.orgmdpi.com

Introduction of Functional Groups: Attaching different functional groups to the acetyl moiety to potentially alter the drug's interaction with metabolizing enzymes or transport proteins. nih.gov

These investigations will generate a library of novel compounds, which can then be screened to identify lead candidates with optimized potency, selectivity, and pharmacokinetic properties.

Modification StrategyRationaleExample from Gemcitabine Analogs
4-N-Amino Group Modification Enhance metabolic stability, improve selectivity, and increase anticancer activity.Acetylated lysine (B10760008) conjugates, 4-N-hydroxylGem hydrochloride (GemAGY). rsc.orge-century.usnih.gov
Increased Lipophilicity Improve drug delivery, overcome rapid metabolism by cytidine (B196190) deaminase.4-(N)-stearoyl gemcitabine. nih.govresearchgate.net
Peptide Conjugation Target tumor cells, improve cell penetration.Gemcitabine-CPP (Cell-Penetrating Peptide) conjugates. mdpi.com
Phosphate Group Modification Create lipophilic monophosphorylated derivatives to bypass initial phosphorylation steps.4-N-acetyl-2′-2′-difluoro-cytosine-5′-octadecylphosphate. nih.gov

Advanced Preclinical Models for Efficacy and Mechanism Studies

To accurately predict the clinical potential of 5-O-Acetyl Gemcitabine and its optimized derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced preclinical models that better recapitulate the complexity of human tumors are essential for robust efficacy and mechanism-of-action studies.

Three-Dimensional (3D) Spheroid Cultures: These models mimic the 3D architecture and cell-cell interactions of micro-tumors. Studies with the gemcitabine analog GemAGY have demonstrated the utility of 3D spheroid assays, showing significantly lower IC50 values compared to the parent compound, a finding that highlights the model's ability to reveal enhanced potency. e-century.usnih.gov

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor fragments from a patient directly into immunodeficient mice. These models maintain the genetic and histological characteristics of the original human tumor, providing a highly relevant platform for testing therapeutic efficacy. nih.gov The evaluation of novel gemcitabine analogs in PDX models of pancreatic cancer has demonstrated significant tumor growth inhibition, validating their potential. nih.govnih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs, such as the widely used KPC (LSL-KrasG12D; LSL-Trp53R172H; Pdx1-Cre) mouse model of pancreatic cancer, develop tumors spontaneously in an immunocompetent environment. nih.govresearchgate.net This allows for the study of drug efficacy in the context of a native tumor microenvironment and an intact immune system, which are critical for understanding drug response and potential immunomodulatory effects. nih.govamegroups.org

Utilizing these advanced models will enable a more comprehensive preclinical evaluation of 5-O-Acetyl Gemcitabine, providing crucial insights into its therapeutic efficacy, mechanism of action, and interaction with the tumor microenvironment.

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

Multi-omics approaches, which involve the large-scale analysis of various biological molecules, offer a powerful lens through which to understand the complex mechanisms of drug action and resistance. bamsjournal.com Integrating proteomics and metabolomics will be pivotal in elucidating the unique biological effects of 5-O-Acetyl Gemcitabine.

Proteomics: Quantitative proteomics can identify changes in the cellular protein landscape following treatment with 5-O-Acetyl Gemcitabine. This can reveal the specific pathways modulated by the drug and uncover mechanisms of resistance. For example, proteomic analyses of gemcitabine-resistant pancreatic cancer cells have identified the upregulation of proteins associated with microtubule regulation, suggesting potential vulnerabilities to taxane-based treatments. nih.gov Another study used thermal proteome profiling (TPP) to identify potential protein targets that bind to gemcitabine, offering insights into its broad-spectrum activity. acs.org Applying these techniques to 5-O-Acetyl Gemcitabine could pinpoint its direct targets and downstream signaling effects. nih.govuitm.edu.my

Metabolomics: Metabolomic profiling provides a snapshot of the metabolic state of cancer cells and how it is perturbed by drug treatment. This is particularly relevant for an antimetabolite derivative like 5-O-Acetyl Gemcitabine. Metabolomic studies have been used to identify metabolic signatures that predict sensitivity to gemcitabine in cancers like cholangiocarcinoma. frontiersin.org Furthermore, pharmacometabolomics can identify biomarkers of drug efficacy in preclinical models, such as specific acylcarnitines and organic acids that correlate with gemcitabine response in pancreatic cancer xenografts. frontiersin.org Such studies could reveal how 5-O-Acetyl Gemcitabine alters cancer cell metabolism and identify metabolic biomarkers of its activity. researchgate.net

A combined multi-omics analysis was performed in a clinical study of gemcitabine in combination with another agent, integrating proteomics, lipidomics, and metabolomics to identify potential biomarkers associated with clinical outcomes. nih.govresearchgate.net A similar integrated approach for 5-O-Acetyl Gemcitabine in preclinical models would provide a holistic understanding of its pharmacological impact.

Role in Precision Oncology Strategies (preclinical biomarker identification)

A cornerstone of precision oncology is the use of biomarkers to select patients most likely to respond to a specific therapy. A key future research direction for 5-O-Acetyl Gemcitabine is the preclinical identification of predictive biomarkers that can guide its potential clinical development. The extensive research into gemcitabine biomarkers provides a strong foundation for this work.

Resistance to gemcitabine has been linked to the expression levels of genes involved in its transport and metabolism, including:

Transporters: Human equilibrative nucleoside transporter 1 (hENT1). nih.govmdpi.com

Activating Enzymes: Deoxycytidine kinase (dCK). nih.gov

Target Enzymes: Ribonucleoside-diphosphate reductase (RRM1, RRM2). nih.govmdpi.com

Deactivating Enzymes: Cytidine deaminase (CDA). nih.gov

High expression of transporters like hENT1 and activating enzymes like dCK is associated with improved survival in patients receiving gemcitabine, while high expression of target and deactivating enzymes is linked to poorer outcomes. nih.gov Other potential biomarkers, such as Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and exosomal Medium-chain acyl-CoA dehydrogenase (ACADM), have also been identified as promoting gemcitabine resistance. aging-us.comnih.gov

Future studies on 5-O-Acetyl Gemcitabine should leverage advanced preclinical models and multi-omics data to:

Screen diverse cancer models: Evaluate the compound's activity across a panel of cell lines and PDX models with known genetic and expression profiles.

Correlate response with molecular features: Use genomic, transcriptomic, proteomic, and metabolomic data to identify molecular signatures that correlate with sensitivity or resistance to 5-O-Acetyl Gemcitabine.

Validate candidate biomarkers: Functionally validate potential biomarkers to confirm their role in mediating the drug's effects.

This preclinical biomarker discovery pipeline will be essential for designing "smarter" clinical trials and advancing a precision medicine approach for 5-O-Acetyl Gemcitabine.

Potential for Repurposing or Novel Therapeutic Applications

Drug repurposing, or finding new uses for existing or modified compounds, is an efficient strategy to expand therapeutic options. doi.org While 5-O-Acetyl Gemcitabine is a derivative of a known anticancer agent, its unique chemical properties may confer a pharmacological profile suitable for novel applications beyond the current indications for gemcitabine.

New Oncologic Indications: Research has explored repurposing gemcitabine for challenging cancers like glioblastoma, where its activity is independent of the MGMT-mediated resistance that plagues standard alkylating agents. doi.org As a derivative, 5-O-Acetyl Gemcitabine might exhibit improved ability to cross the blood-brain barrier or have a different spectrum of activity, making it a candidate for brain tumors or other cancers where gemcitabine has had limited success.

Combination Therapies with Repurposed Drugs: Gemcitabine's efficacy can be enhanced by combining it with non-cancer drugs. Studies have shown synergistic effects when gemcitabine is combined with repurposed agents like the antifungal itraconazole, the anti-inflammatory drug aspirin, or statins. mdpi.comnih.govresearchgate.net Future research could explore whether 5-O-Acetyl Gemcitabine exhibits enhanced synergy with such agents, potentially allowing for lower, less toxic doses.

Novel Non-Oncologic Applications: The chemical scaffolds of nucleoside analogs can sometimes possess activity against other diseases. For instance, gemcitabine and its derivatives have been shown to inhibit certain bacteria, including Vancomycin-Intermediate Staphylococcus aureus (VISA) and Methicillin-resistant S. aureus (MRSA). dovepress.com Future screening efforts could investigate whether 5-O-Acetyl Gemcitabine possesses clinically relevant antimicrobial or antiviral properties, opening up entirely new therapeutic avenues.

By exploring these avenues, the full therapeutic potential of 5-O-Acetyl Gemcitabine can be systematically investigated, potentially leading to new treatments for a range of diseases.

Q & A

Q. How should researchers design a Phase II clinical trial to evaluate the efficacy of 5-O-acetyl gemcitabine in advanced pancreatic cancer?

  • Methodological Answer : Phase II trials should adopt a randomized, stratified design to control for variables such as disease stage (locally advanced vs. metastatic) and performance status. Use RECIST criteria (Response Evaluation Criteria in Solid Tumors) for tumor response assessment . Dose selection should be informed by prior pharmacokinetic studies (e.g., gemcitabine monotherapy at 1,000 mg/m² weekly vs. modified schedules like 1,000 mg/m² on days 1, 8, and 15 of a 28-day cycle). Primary endpoints should include objective response rate (ORR) and progression-free survival (PFS), while secondary endpoints may involve toxicity profiles and quality-of-life metrics .

Q. What statistical methods are recommended to analyze contradictory survival outcomes across studies using gemcitabine-based combinations?

  • Methodological Answer : Use stratified log-rank tests to compare overall survival (OS) between treatment arms, adjusting for covariates like metastatic burden or prior therapies. For heterogeneous response rates (e.g., ORR ranging from 11.9% to 34.5% in gemcitabine-cisplatin trials ), perform meta-analyses with random-effects models to account for inter-study variability. Sensitivity analyses should evaluate the impact of dosing schedules (e.g., day 1 vs. days 1, 8, 15) on outcomes .

Q. How can researchers formulate a robust hypothesis for studying 5-O-acetyl gemcitabine’s mechanism of action?

  • Methodological Answer : Apply the PICO framework:
  • Population : In vitro/in vivo models of pancreatic ductal adenocarcinoma (PDAC).
  • Intervention : 5-O-acetyl gemcitabine at IC50 concentrations.
  • Comparison : Parent compound gemcitabine.
  • Outcome : Differences in intracellular activation (e.g., deacetylation efficiency), DNA incorporation, or resistance mechanisms.
    Ensure hypotheses are testable via assays like LC-MS/MS for metabolite quantification and RNA sequencing for resistance-gene profiling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity profiles between gemcitabine monotherapy and combination regimens (e.g., gemcitabine + oxaliplatin)?

  • Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify drug-drug interactions. For example, gemcitabine + oxaliplatin trials reported higher rates of grade 3/4 thrombocytopenia (14% vs. 3.2%) and neuropathy (19.1% vs. 0%) . Use multivariate regression to isolate toxicity drivers (e.g., oxaliplatin’s platinum-DNA adduct formation vs. gemcitabine’s myelosuppression). Validate findings in patient-derived organoids .

Q. What experimental strategies optimize 5-O-acetyl gemcitabine’s therapeutic index in radioresistant tumors?

  • Methodological Answer : Design preclinical studies comparing 5-O-acetyl gemcitabine’s radiosensitization potential to gemcitabine. Use clonogenic assays to measure radiation dose-enhancement ratios. In vivo, combine 5-O-acetyl gemcitabine with fractionated radiotherapy (e.g., 1.8 Gy/fraction to 50.4 Gy) and monitor synergistic effects on tumor growth delay and DNA repair inhibition (e.g., γ-H2AX foci quantification) .

Q. How should researchers address inter-patient variability in gemcitabine metabolic activation when testing 5-O-acetyl derivatives?

  • Methodological Answer : Stratify patients by deoxycytidine kinase (DCK) expression levels, a key enzyme in gemcitabine activation. Use immunohistochemistry or RNA-seq to pre-screen DCK status in tumor biopsies. For low-DCK subgroups, evaluate 5-O-acetyl gemcitabine’s bypass mechanisms (e.g., alternative activation pathways) using CRISPR-edited DCK-knockout cell lines .

Methodological Guidelines

Best practices for literature reviews on gemcitabine analogues :

  • Use PubMed/Embase with MeSH terms: ("gemcitabine derivatives" OR "5-O-acetyl gemcitabine") AND ("pharmacokinetics" OR "resistance mechanisms").
  • Filter for phase II/III trials and preclinical studies with validated endpoints (e.g., RECIST v1.1 ).
  • Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Designing translational studies for 5-O-acetyl gemcitabine :

  • In vitro : Compare IC50 values across PDAC cell lines (e.g., MIA PaCa-2, PANC-1) using MTT assays.
  • In vivo : Use orthotopic or patient-derived xenograft (PDX) models to mimic human pharmacokinetics.
  • Clinical correlation : Link preclinical findings to biomarker-driven trials (e.g., hENT1 transporter expression for drug uptake analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.